molecular formula C5H8N2S B2368736 1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione CAS No. 35170-78-6

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B2368736
CAS No.: 35170-78-6
M. Wt: 128.19
InChI Key: BRMQTCBBEXSFEO-UHFFFAOYSA-N
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Description

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound with the molecular formula C₅H₈N₂S. It is a derivative of imidazole, characterized by the presence of a sulfur atom in the 2-position of the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylimidazole with sulfur sources such as elemental sulfur or sulfur-containing reagents. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the thione group.

Industrial Production Methods

In industrial settings, the production of 1,5-dimethyl-1,3-dihydro-imidazole-2-thione may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as rubber additives and photoinitiators.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1,3-dihydro-imidazole-2-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and other cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1,3-dihydro-2H-imidazole-2-thione: Similar structure but with different substitution patterns.

    1-Methyl-2-imidazolethiol: Contains a thiol group instead of a thione group.

    4,5-Dimethyl-1,3-dihydro-2H-imidazole-2-one: Contains an oxygen atom instead of sulfur.

Uniqueness

1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMQTCBBEXSFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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